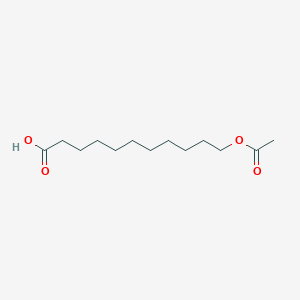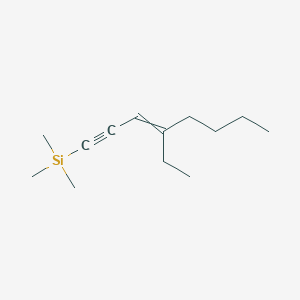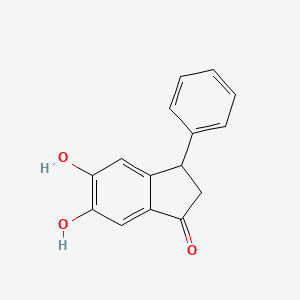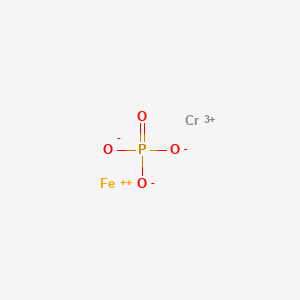
Chromium(3+);iron(2+);phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+);iron(2+);phosphate is a compound that consists of chromium in the +3 oxidation state, iron in the +2 oxidation state, and phosphate ions
准备方法
Synthetic Routes and Reaction Conditions
Chromium(3+);iron(2+);phosphate can be synthesized through various methods. One common approach involves the reaction of chromium(III) chloride, iron(II) sulfate, and sodium phosphate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale precipitation reactions. The reactants are mixed in large reactors, and the pH is carefully controlled to optimize the yield of the compound. The precipitate is then separated using filtration techniques and further processed to achieve the desired purity and particle size.
化学反应分析
Types of Reactions
Chromium(3+);iron(2+);phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium and iron can participate in redox reactions, where their oxidation states change.
Substitution Reactions: The phosphate ions in the compound can be substituted with other anions under specific conditions.
Precipitation Reactions: The compound can precipitate out of solution when mixed with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide can oxidize chromium(III) to chromium(VI).
Reducing Agents: Sodium borohydride and hydrazine can reduce chromium(VI) back to chromium(III).
Acidic and Basic Conditions: The solubility and stability of the compound can be influenced by the pH of the solution.
Major Products Formed
Chromium(VI) Compounds: Formed during oxidation reactions.
Iron(III) Compounds: Formed during oxidation reactions.
Substituted Phosphates: Formed during substitution reactions.
科学研究应用
Chromium(3+);iron(2+);phosphate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in corrosion prevention and as a component in coatings and pigments.
作用机制
The mechanism of action of chromium(3+);iron(2+);phosphate involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta-subunit of ATP synthase, inhibiting its enzymatic activity and affecting cellular energy metabolism . Additionally, the compound can catalyze the adsorption of divalent cations onto its surface through a cation exchange mechanism .
相似化合物的比较
Chromium(3+);iron(2+);phosphate can be compared with other similar compounds such as:
Chromium(III) phosphate: Similar in composition but lacks the iron component.
Iron(II) phosphate: Similar in composition but lacks the chromium component.
Chromium(III) sulfate: Contains chromium in the +3 oxidation state but with sulfate ions instead of phosphate.
Iron(II) sulfate: Contains iron in the +2 oxidation state but with sulfate ions instead of phosphate.
This compound is unique due to the combination of both chromium and iron in its structure, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
58033-78-6 |
|---|---|
分子式 |
CrFeO4P+2 |
分子量 |
202.81 g/mol |
IUPAC 名称 |
chromium(3+);iron(2+);phosphate |
InChI |
InChI=1S/Cr.Fe.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+2;/p-3 |
InChI 键 |
VGZPYADJTLULHB-UHFFFAOYSA-K |
规范 SMILES |
[O-]P(=O)([O-])[O-].[Cr+3].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


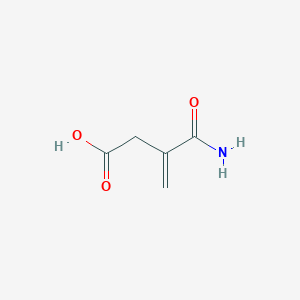

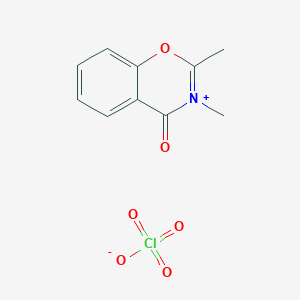
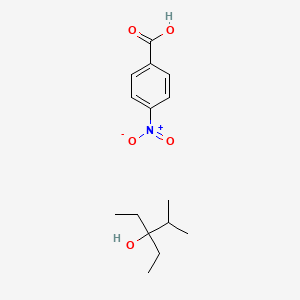
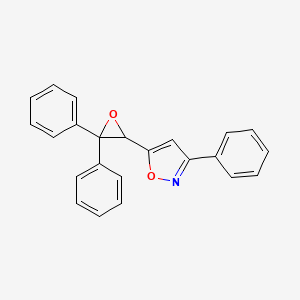
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
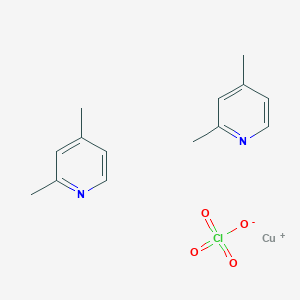
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
